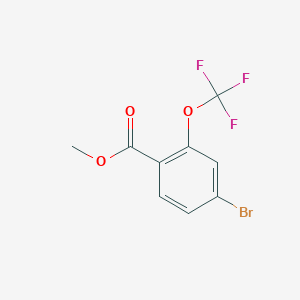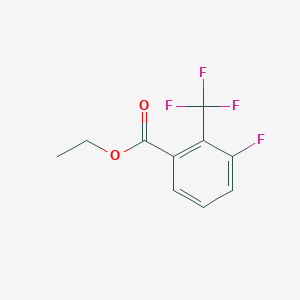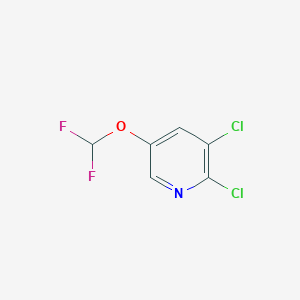
Methyl 3-fluoro-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-fluoro-5-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H6F4O2 and its molecular weight is 222.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-fluoro-5-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-fluoro-5-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis in Chemical Research
Methyl 3-fluoro-5-(trifluoromethyl)benzoate has been studied for its structural properties in various chemical contexts. For example, Li et al. (2005) analyzed the structure of related trifluoromethyl-substituted compounds, demonstrating the significance of dihedral angles and distances between atoms in these molecules. This research aids in understanding the molecular geometry and potential chemical interactions of such compounds (Li et al., 2005).
Boric Acid Ester Intermediates
In a study by Huang et al. (2021), methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a boric acid ester intermediate with a benzene ring, was synthesized and analyzed using various techniques including FTIR, NMR spectroscopy, and mass spectrometry. This highlights the compound's role in the synthesis of boric acid ester intermediates, which are crucial in various chemical reactions and applications (Huang et al., 2021).
Synthesis of Androgen Receptor Antagonists
In pharmaceutical research, methyl 3-fluoro-5-(trifluoromethyl)benzoate derivatives have been utilized in the synthesis of androgen receptor antagonists, as demonstrated in the work by Li Zhi-yu (2012). This indicates its potential application in developing drugs targeting androgen receptors, which are significant in conditions like prostate cancer (Li Zhi-yu, 2012).
Nucleophilic Cyclization in Organic Synthesis
The compound also plays a role in nucleophilic cyclizations, as explored by Ichikawa et al. (2002). They demonstrated its application in synthesizing ring-fluorinated hetero- and carbocycles, highlighting its utility in creating complex organic molecules with fluorine atoms (Ichikawa et al., 2002).
properties
IUPAC Name |
methyl 3-fluoro-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNCKBUAJFSEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-5-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







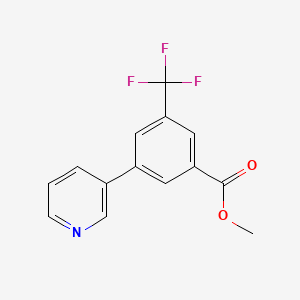
![Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate](/img/structure/B7837687.png)

![1-[(Z)-N'-hydroxycarbamimidoyl]formamide](/img/structure/B7837707.png)
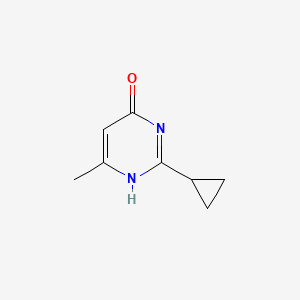
![[2-(3,4-Dimethoxyphenyl)-1-ethoxyethylidene]azanium;chloride](/img/structure/B7837725.png)
